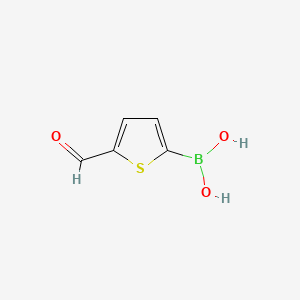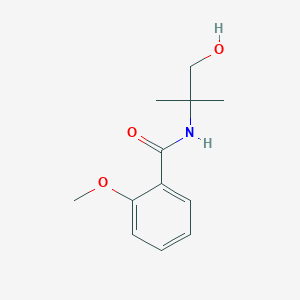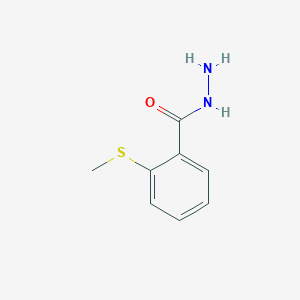
5-Formyl-2-thiopheneboronic acid
Vue d'ensemble
Description
5-Formyl-2-thiopheneboronic acid is recognized as a valuable building block in the synthesis of various organic compounds. Its utility stems from its ability to participate in C-C coupling reactions, which are fundamental in constructing complex molecular architectures. Despite its significance, the instability of 5-formyl-2-thiopheneboronic acid poses challenges in its direct use, necessitating protective strategies to enhance its reactivity and yield in synthetic applications .
Synthesis Analysis
The synthesis of derivatives from 5-formyl-2-thiopheneboronic acid often involves the Suzuki-Miyaura coupling reaction, a widely employed method for forming biaryl structures. A novel approach to circumvent the instability of 5-formyl-2-thiopheneboronic acid involves the in situ preparation of a 2-thiopheneboronic ester derivative, followed by a copper(I) chloride co-catalyzed Suzuki-Miyaura coupling reaction. This method eliminates the need for the acidic liberation step of boronic acid species, resulting in improved yields and purities of the desired 5-arylthiophene-2-carboxaldehydes .
Molecular Structure Analysis
The molecular structure of 5-formyl-2-thiopheneboronic acid derivatives is characterized by the presence of a thiophene ring, which is a five-membered heterocycle containing sulfur. This ring system is known for its electronic properties and is often incorporated into compounds for its ability to impart stability and reactivity. The formyl and boronic acid groups attached to the thiophene ring are key functional groups that facilitate further chemical transformations .
Chemical Reactions Analysis
5-Formyl-2-thiopheneboronic acid and its derivatives are versatile intermediates in organic synthesis. They can undergo various chemical reactions, including the Suzuki-Miyaura coupling, which is used to create a wide array of thiophene-based derivatives. These derivatives have been synthesized from the coupling reaction of 5-bromothiophene-2-carboxylic acid and different arylboronic acids, yielding compounds with moderate-to-good yields under controlled conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-formyl-2-thiopheneboronic acid derivatives are influenced by the thiophene ring and the substituents attached to it. The electron-withdrawing or electron-donating nature of these substituents can significantly affect the acidity, reactivity, and overall stability of the compounds. For instance, the presence of an electron-withdrawing substituent like trifluoromethyl in 5-trifluoromethyl-2-formylphenylboronic acid increases the acidity compared to its analogs. This property is crucial for the compound's antimicrobial activity, as it can affect the binding to the active site of enzymes in microorganisms .
Relevance to Antimicrobial Activity
The antimicrobial activity of 5-formyl-2-thiopheneboronic acid derivatives is an area of interest due to their potential as antibacterial agents. For example, 5-trifluoromethyl-2-formylphenylboronic acid has shown moderate action against Candida albicans and higher activity against Aspergillus niger, Escherichia coli, and Bacillus cereus. The mechanism of action is believed to involve the inhibition of leucyl-tRNA synthetase (LeuRS) in microorganisms, which is crucial for protein synthesis. Docking studies have indicated that the cyclic isomer of this compound can bind to the active site of Candida albicans LeuRS, suggesting a possible mechanism for its antifungal action .
Applications De Recherche Scientifique
-
Organic Synthesis
-
Suzuki-Miyaura Cross Coupling Reaction
-
Synthesis of PARP-1 Inhibitors
-
Protodeboronation
Safety And Hazards
The compound is considered hazardous. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Orientations Futures
The compound is a valuable building block in organic synthesis, particularly in the synthesis of stable dye-sensitized solar cells and biologically active molecules . Its use in the protodeboronation of pinacol boronic esters opens up new possibilities for formal anti-Markovnikov alkene hydromethylation . This suggests potential future directions in the development of new synthetic methodologies and the synthesis of biologically active compounds.
Propriétés
IUPAC Name |
(5-formylthiophen-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BO3S/c7-3-4-1-2-5(10-4)6(8)9/h1-3,8-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEQOVKFWRPOPQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(S1)C=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378455 | |
| Record name | 5-Formyl-2-thiopheneboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Formyl-2-thiopheneboronic acid | |
CAS RN |
4347-33-5 | |
| Record name | 5-Formyl-2-thiopheneboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4347-33-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Formyl-2-thiopheneboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Formyl-2-thiopheneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 2-methyl-5-oxo-1-[2-(2-thienyl)ethyl]-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B1303686.png)










![2-[4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzyl]-malononitrile](/img/structure/B1303714.png)